Methyl 5-[(4-iodophenyl)amino]-5-oxopentanoate
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Overview
Description
Methyl 5-[(4-iodophenyl)amino]-5-oxopentanoate is an organic compound with the molecular formula C({12})H({14})INO(_{3}) It is characterized by the presence of an iodophenyl group attached to an amino-oxopentanoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(4-iodophenyl)amino]-5-oxopentanoate typically involves the reaction of 4-iodoaniline with methyl 5-oxopentanoate under specific conditions. One common method includes:
Starting Materials: 4-iodoaniline and methyl 5-oxopentanoate.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Conditions: Employing optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure.
Purification Techniques: Advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(4-iodophenyl)amino]-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
Methyl 5-[(4-iodophenyl)amino]-5-oxopentanoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-[(4-iodophenyl)amino]-5-oxopentanoate involves its interaction with specific molecular targets. The iodophenyl group can participate in halogen bonding, while the amino and oxo groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Benzylamino-4-(4-iodophenyl)amino-6-methylpyrimidine: This compound has a similar iodophenyl group but differs in its pyrimidine structure.
5-{[(4-iodophenyl)amino]methyl}-2-methoxyphenol: Another compound with an iodophenyl group, but with a different functional group arrangement.
Properties
Molecular Formula |
C12H14INO3 |
---|---|
Molecular Weight |
347.15 g/mol |
IUPAC Name |
methyl 5-(4-iodoanilino)-5-oxopentanoate |
InChI |
InChI=1S/C12H14INO3/c1-17-12(16)4-2-3-11(15)14-10-7-5-9(13)6-8-10/h5-8H,2-4H2,1H3,(H,14,15) |
InChI Key |
DTCMDKAJEJWAAU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC(=O)NC1=CC=C(C=C1)I |
Origin of Product |
United States |
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